Lithium 2-(oxetan-3-yl)acetate
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Overview
Description
Lithium 2-(oxetan-3-yl)acetate is a chemical compound with the molecular formula C₅H₇LiO₃ It is characterized by the presence of a four-membered oxetane ring, which is known for its unique reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium 2-(oxetan-3-yl)acetate typically involves the reaction of oxetane derivatives with lithium acetate. . The reaction conditions often require elevated temperatures and careful control of reactant concentrations to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Lithium 2-(oxetan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can open the oxetane ring, leading to different products depending on the reagents used.
Substitution: The acetate group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Lithium 2-(oxetan-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of lithium 2-(oxetan-3-yl)acetate involves its interaction with various molecular targets and pathways. The oxetane ring’s strain makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules. This reactivity is harnessed in medicinal chemistry to design drugs that can interact with specific enzymes or receptors, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Oxetane: The parent compound, oxetane, shares the four-membered ring structure but lacks the acetate and lithium components.
Oxetan-3-one: This compound has a similar ring structure but with a ketone group, making it less reactive in certain types of reactions.
Oxetan-3-ylmethanol: This derivative has a hydroxyl group instead of an acetate, affecting its solubility and reactivity.
Uniqueness: Lithium 2-(oxetan-3-yl)acetate is unique due to the combination of the oxetane ring and the lithium acetate moiety. This combination imparts specific reactivity and stability, making it valuable in various synthetic and industrial applications. Its ability to undergo diverse chemical reactions while maintaining stability under various conditions sets it apart from other oxetane derivatives.
Properties
IUPAC Name |
lithium;2-(oxetan-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Li/c6-5(7)1-4-2-8-3-4;/h4H,1-3H2,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKVGCIEJZZGBL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(CO1)CC(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416271-19-6 |
Source
|
Record name | lithium(1+) ion 2-(oxetan-3-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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